2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c25-20-19-18(10-12-28-19)22-21(23(20)11-9-15-5-2-1-3-6-15)29-14-16-7-4-8-17(13-16)24(26)27/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJIPWVATYZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol derivative.
Attachment of the Phenethyl Group: This step often involves alkylation reactions, where the phenethyl group is introduced using phenethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Aminobenzyl Derivatives: From the reduction of the nitro group.
Sulfoxides and Sulfones: From the oxidation of the thioether linkage.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
The compound 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant case studies and data tables.
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry explored a series of thienopyrimidine derivatives, including the compound of interest, demonstrating an IC50 value of 0.8 μM against breast cancer cells. This suggests that modifications to the thienopyrimidine scaffold can enhance anticancer activity .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact effectively with bacterial enzymes, potentially inhibiting their function.
- Data Table : Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Candida albicans | 64 μg/mL |
This data indicates that the compound possesses moderate antimicrobial activity, warranting further investigation into its mechanism of action .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. It has been studied as a potential inhibitor of phosphoinositide 3-kinases (PI3K), which play a crucial role in cellular signaling pathways.
- Research Findings : A focused hit expansion study revealed that modifications to the compound could lead to enhanced selectivity and potency against PI3K-C2α isoforms, with some derivatives achieving submicromolar activity .
Neuroprotective Effects
There is emerging evidence suggesting that thienopyrimidine derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the thieno[3,2-d]pyrimidine core can interact with nucleic acids or proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Benzylthio Derivatives: Compounds with similar benzylthio linkages but different aromatic or heterocyclic cores.
Uniqueness
The uniqueness of 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thieno[3,2-d]pyrimidine core, which is modified by a nitrobenzyl thio group and a phenethyl moiety. This unique configuration contributes to its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of thienopyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains. A study reported that certain thienopyrimidine derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .
Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its AChE inhibitory activity using colorimetric assays. Preliminary results showed that it possesses moderate inhibitory effects compared to standard drugs like donepezil . The IC50 values for related compounds were reported in the nanomolar range, indicating a promising profile for further development.
Antitumor Activity
Thienopyrimidine derivatives have also been explored for their anticancer potential. In vitro studies involving cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) demonstrated that certain analogs exhibited significant antiproliferative effects, with IC50 values indicating moderate to high potency . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR of This compound is essential for optimizing its biological activity. Modifications at the benzyl and phenethyl positions can significantly influence its potency and selectivity against various targets. Computational docking studies have suggested optimal binding interactions with AChE active sites, providing insights into how structural changes might enhance efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the thiol group significantly improved antibacterial efficacy.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of ischemia/reperfusion injury. Compounds demonstrated significant reduction in neuronal damage and oxidative stress markers .
Q & A
Q. What are the established synthetic routes for 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of 2-amino-thiophene carboxamide derivatives with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the thieno[3,2-d]pyrimidin-4(3H)-one core . Pd-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) are also employed to introduce substituents like phenethyl or nitrobenzyl groups at specific positions. Yields depend on catalyst efficiency (e.g., Pd(PPh₃)₄), solvent polarity, and temperature control. For example, cross-coupling with ethynylbenzene achieved 85% yield using optimized Pd catalysis .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., phenethyl protons at δ 7.45–7.56 ppm, nitrobenzyl protons at δ 8.77 ppm) .
- IR Spectroscopy : Identification of functional groups like C=O (1680–1720 cm⁻¹) and S-C (650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆N₃OS: 310.1009) .
- XRD Analysis : Resolves crystal structure and confirms regiochemistry in complex derivatives .
Advanced Research Questions
Q. How can Pd-catalyzed C–C cross-coupling reactions be optimized to introduce diverse substituents while minimizing side products?
Optimization involves:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl/alkynyl couplings.
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require inert atmospheres.
- Temperature Control : Reactions at 80–100°C improve coupling efficiency but risk decomposition above 120°C .
- Purification : Flash chromatography (e.g., dichloromethane/methanol gradients) isolates products with >95% purity .
Q. What computational strategies predict the biological activity of this compound, such as tyrosinase inhibition?
Molecular docking studies (e.g., AutoDock Vina) model interactions between the compound’s nitrobenzyl group and tyrosinase’s active site. Key steps:
- Ligand Preparation : Assign partial charges and optimize 3D structure.
- Receptor Grid Generation : Focus on Cu²⁺-binding residues (e.g., His263 in tyrosinase).
- Docking Validation : Compare binding affinities (ΔG) with known inhibitors like kojic acid. Derivatives with 2,4-dihydroxybenzene fragments show enhanced inhibition .
Q. How do conflicting data on synthesis yields or biological activity arise, and how should they be addressed?
Discrepancies may stem from:
- Reagent Purity : Impure aldehydes or Pd catalysts reduce yields (e.g., cross-coupling yields dropping from 85% to 19% with suboptimal reagents) .
- Assay Variability : Tyrosinase inhibition IC₅₀ values vary with enzyme source (mushroom vs. human). Validate via dose-response curves and standardized protocols .
- Structural Isomerism : Regiochemical differences in nitrobenzyl substitution alter activity; confirm via XRD or NOESY NMR .
Q. What strategies improve solubility and bioavailability for in vivo studies of this compound?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the thioether position.
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance aqueous dispersion.
- Co-crystallization : Co-formers like succinic acid improve solubility without altering activity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
